molecular formula C32H30F6NOPS B12298054 (R)-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12298054
M. Wt: 621.6 g/mol
InChI Key: AEPFTTAAOMKDCM-OGIPZDPZSA-N
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Description

This compound is a chiral sulfinamide featuring a trifluoromethyl-substituted aryl group, a diphenylphosphanyl moiety, and a stereogenic sulfur center. The stereochemistry (R/S configuration) at the sulfur and benzyl carbon positions is critical for enantioselective applications, such as chiral ligand design or stereochemical control in organic synthesis .

Properties

Molecular Formula

C32H30F6NOPS

Molecular Weight

621.6 g/mol

IUPAC Name

N-[(S)-[3,5-bis(trifluoromethyl)phenyl]-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C32H30F6NOPS/c1-30(2,3)42(40)39(4)29(22-19-23(31(33,34)35)21-24(20-22)32(36,37)38)27-17-11-12-18-28(27)41(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-21,29H,1-4H3/t29-,42?/m0/s1

InChI Key

AEPFTTAAOMKDCM-OGIPZDPZSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic routes may include:

    Formation of the trifluoromethylated phenyl intermediate:

    Synthesis of the diphenylphosphanyl intermediate: This involves the preparation of a diphenylphosphanyl-substituted phenyl compound, which can be achieved through reactions with diphenylphosphine and suitable halogenated precursors.

    Coupling of intermediates: The final step involves coupling the trifluoromethylated phenyl and diphenylphosphanyl intermediates with a sulfinamide moiety under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the sulfinamide moiety to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule, interacting with specific proteins or enzymes to modulate biological pathways.

Medicine

In medicine, the compound’s unique structural features may be investigated for drug development, particularly in designing molecules with enhanced stability, bioavailability, and target specificity.

Industry

In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl and diphenylphosphanyl groups can enhance binding affinity and specificity, while the sulfinamide moiety may participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall activity and efficacy in various applications.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to three analogs with modifications in the phosphanyl substituents, aryl groups, and stereochemistry:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 2-(Diphenylphosphanyl)phenyl, (3,5-Bis(trifluoromethyl)phenyl), (S)-configuration at benzyl carbon C₃₄H₃₁F₆NOPS* ~700 (estimated) High steric bulk, chiral induction potential
(R)-N-((R)-(3,5-Bis(trifluoromethyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide 5-(Diphenylphosphanyl)xanthene, (R)-configuration C₄₁H₃₈F₆NO₂PS 753.78 Rigid xanthene backbone enhances stability; higher molecular weight
(R)-N-((R)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide 2-(Dicyclohexylphosphanyl)phenyl C₃₂H₄₂F₆NOPS 633.71 Bulkier cyclohexyl groups reduce reactivity but improve solubility
(S)-N-((1s,2s)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide Ureido-cyclohexyl, no phosphanyl group C₁₉H₂₅F₆N₃O₂S 473.48 Simplified structure; suited for drug delivery or enzyme inhibition

Functional Differences

  • Catalytic Activity : The target compound’s diphenylphosphanyl group enhances π-orbital interactions with metal centers (e.g., Pd, Rh), making it superior to the dicyclohexylphosphanyl analog in cross-coupling reactions . However, the xanthene derivative offers rigidity for stable metal-ligand complexes in high-temperature reactions.
  • Steric Effects : Dicyclohexylphosphanyl in increases steric hindrance, reducing substrate accessibility but improving selectivity in asymmetric hydrogenation.
  • Biomedical Applications : The ureido derivative lacks a phosphanyl group but shows compatibility with 3D cell culture systems for drug screening, as seen in stereolithographic hydrogel studies .

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